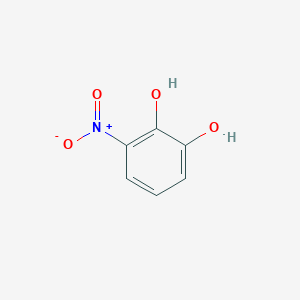

Dimethyl 2-(3-methoxyallylidene)malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 2-(3-methoxyallylidene)malonate is a cyclic compound with a molecular formula of C7H10O5. It was first synthesized by the American chemist, Louis Meldrum, in 1908. Since then, it has been widely used in organic synthesis as a versatile building block due to its unique chemical properties. Its ability to form stable enolates and undergo nucleophilic addition reactions makes it a valuable tool in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis Approaches

Dimethyl 2-(3-methoxyallylidene)malonate and related compounds have been explored for various synthesis approaches and chemical reactions. For instance, a synthetic approach for a similar compound, dimethyl 2-{[2-(2-methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl]methyl}malonate, was developed, focusing on B(C6F5)3-induced domino dimerization of related diesters (Boichenko et al., 2020).

Chemical Reactions and Properties

In another study, the oxidative addition of dimethyl malonate to ring-substituted styrenes led to the formation of various products including substituted dimethyl (2-oxo-2-phenylethyl) malonate and methyl 2-oxo-5-phenyltetrahydrofuran-3-carboxylate, along with small amounts of other derivatives. A tentative mechanism supporting the formation of these products was also presented (Nair, Mathew, & Nair, 1997).

Additionally, electrooxidation of dimethyl 2-(3-oxo-3-arylpropyl)malonates in methanol, in the presence of potassium iodide and a base or a neutral salt, resulted in the corresponding cyclized dimethyl 2-aroylcyclopropane-1,1-dicarboxylates. This reaction was carried out under mild conditions and is presumed to proceed via a two-electron oxidation process (Okimoto et al., 2013).

Insights into Condensation Reactions

Research into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate (DMM) revealed that the condensation, catalyzed by sodium methoxide, yielded (CH3OCO)2CHNa (DMNa) instead of DMM due to the easy deprotonation of DMM by the methoxide catalyst. The base strength of the catalyst was found to significantly affect the condensation reaction and the DMM yield (Zheng et al., 2018).

Dimethyl Malonate in Base-Catalyzed Condensation Reactions

The base-catalyzed condensation of dimethyl malonate with 5-chloro-2-methoxytropone showed solvent-dependent nucleophilic attack sites; the normal substitution product was predominant in benzene, while the cine-substitution products were exclusive in methanol. A similar trend was observed with 2,5-dichlorotropone (Nozoe, Takeshita, & Tajiri, 1983).

Future Directions

properties

IUPAC Name |

dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBNTZJTOBIOHL-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC=C(C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C=C(C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.